molecular formula C24H23F2N3OS B1662776 NRA-0160

NRA-0160

Cat. No.: B1662776
M. Wt: 439.5 g/mol
InChI Key: QESXTNJNPLVEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed . Industrial production methods for NRA-0160 are also not widely available, as it is primarily synthesized for research purposes.

Chemical Reactions Analysis

NRA-0160 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NRA-0160 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Chemistry: Used to study the effects of dopamine receptor antagonism on various chemical reactions and processes.

    Biology: Employed in research to understand the role of dopamine receptors in biological systems.

    Medicine: Investigated for its potential therapeutic effects in treating conditions related to dopamine dysregulation, such as schizophrenia and Parkinson’s disease.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting dopamine receptors

Mechanism of Action

NRA-0160 exerts its effects by selectively antagonizing the dopamine D4 receptor. This action inhibits the binding of dopamine to the receptor, thereby modulating the downstream signaling pathways. The molecular targets and pathways involved include the inhibition of dopamine-induced activation of adenylate cyclase and the subsequent reduction in cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

NRA-0160 is unique in its high selectivity for the dopamine D4 receptor compared to other dopamine receptor antagonists. Similar compounds include:

This compound stands out due to its high selectivity and negligible affinity for other dopamine receptors, making it a valuable tool in research focused on the dopamine D4 receptor .

Properties

IUPAC Name

4-(4-fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N3OS/c25-19-6-4-18(5-7-19)22-21(31-24(28-22)23(27)30)10-13-29-11-8-16(9-12-29)14-17-2-1-3-20(26)15-17/h1-7,14-15H,8-13H2,(H2,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESXTNJNPLVEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC2=CC(=CC=C2)F)CCC3=C(N=C(S3)C(=O)N)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)c1nc(-c2ccc(F)cc2)c(CCN2CCC(=Cc3cccc(F)c3)CC2)s1
Quantity
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reactant
Reaction Step One
Name
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reactant
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Synthesis routes and methods II

Procedure details

315 mg of 2-ethoxycarbonyl-4-(4-fluorophenyl)-5-[2-[4-(3-fluorobenzylidene)piperidin-1-yl]ethyl]thiazole and 0.05 ml of 28% aqueous ammonia were stirred in 1.5 ml of ethanol for 3 days. To the mixture was added 0.50 ml of 28% aqueous ammonia to carry out additional 3 days of reaction. The reaction solution was concentrated under reduced pressure, and the resulting residue was purified by a flash column chromatography (Wako Gel C200 (manufactured by Wako Pure Chemical Industries), eluant: hexane-ethyl acetate=3:1-1:1) and recrystallized from ethanol to obtain 201 mg of 2-carbamoyl-4-(4-fluorophenyl)-5-[2-[4-(3-fluorobenzylidene)piperidin-1-yl]ethyl]thiazole.
Name
2-ethoxycarbonyl-4-(4-fluorophenyl)-5-[2-[4-(3-fluorobenzylidene)piperidin-1-yl]ethyl]thiazole
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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